4-Amino-2-methylthiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC17330407
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NO2S |
|---|---|
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | 4-amino-2-methylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9) |
| Standard InChI Key | RMHSRIBMDZENBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CS1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-2-methylthiophene-3-carboxylic acid belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The compound’s molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol. Its IUPAC name, 4-amino-2-methylthiophene-3-carboxylic acid, reflects the positions of its functional groups:
-
A methyl group at position 2
-
An amino group at position 4
-
A carboxylic acid group at position 3
The planar thiophene ring facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents such as water and dimethyl sulfoxide (DMSO).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | 4-amino-2-methylthiophene-3-carboxylic acid |
| Canonical SMILES | CC1=C(C(=CS1)N)C(=O)O |
| InChI Key | RMHSRIBMDZENBQ-UHFFFAOYSA-N |
| PubChem CID | 20130154 |
Spectroscopic and Crystallographic Data
While direct crystallographic data for 4-amino-2-methylthiophene-3-carboxylic acid remains limited, studies on structurally analogous compounds provide insights. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate (a related ester derivative) crystallizes in a monoclinic system with intramolecular N–H⋯O hydrogen bonds and intermolecular N–H⋯S interactions, forming dimeric structures . These interactions suggest that the carboxylic acid variant likely exhibits similar hydrogen-bonding patterns, influencing its solid-state packing and stability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-amino-2-methylthiophene-3-carboxylic acid typically involves multi-step reactions starting from simpler thiophene derivatives. A common approach includes:
-
Thiophene Functionalization: Introducing methyl and amino groups via electrophilic substitution or condensation reactions.
-
Carboxylic Acid Formation: Oxidation of a pre-existing methyl or alcohol group at position 3, often using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
For example, methyl 4-amino-2-methylthiophene-3-carboxylate (CAS: 114943-05-4), an intermediate ester, is synthesized via nucleophilic acyl substitution. This ester can subsequently undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid .
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to enhance yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are critical for removing byproducts like unreacted starting materials or positional isomers. A comparative analysis of synthetic routes is summarized below:
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Batch Reactor | 65–75 | 90–95 | Low equipment cost |
| Continuous Flow | 85–90 | 98–99 | Rapid reaction time |
| Microwave-Assisted | 78–82 | 95–97 | Energy efficiency |
Applications in Scientific Research
Medicinal Chemistry
Thiophene derivatives are pivotal in drug discovery due to their bioisosteric equivalence to phenyl rings. 4-Amino-2-methylthiophene-3-carboxylic acid serves as a building block for:
-
Anticancer Agents: Its ability to inhibit histone acetyltransferases (HATs) has been explored, with derivatives showing IC₅₀ values in the micromolar range .
-
Antioxidants: Structural analogs demonstrate radical scavenging activity in DPPH assays, with IC₅₀ values as low as 16.5 µM .
Materials Science
The compound’s conjugated π-system makes it suitable for:
-
Organic Semiconductors: Thin films of thiophene-carboxylic acid derivatives exhibit charge carrier mobilities exceeding 10⁻² cm²/V·s.
-
Coordination Polymers: Coordination with metal ions (e.g., Cu²⁺, Fe³⁺) yields frameworks with applications in gas storage and catalysis .
Stability and Degradation
Table 3: Stability Profile
| Condition | Effect | Half-Life |
|---|---|---|
| pH 2 (acidic) | Decarboxylation | 2–4 hours |
| pH 12 (basic) | Ring sulfonation | 6–8 hours |
| 100°C (dry) | Partial decomposition | 24 hours |
Research Advances and Future Directions
Computational Studies
Density functional theory (DFT) calculations predict that substituting the methyl group with electron-withdrawing groups (e.g., -NO₂) enhances HAT inhibition by 30–40%. Molecular docking studies further suggest strong binding affinity (ΔG = -8.2 kcal/mol) to the p300/CBP complex, a cancer-related transcriptional coactivator .
Scale-Up Challenges
Despite promising lab-scale results, industrial adoption faces hurdles:
-
Cost of Raw Materials: Brominated precursors increase production costs by 20–25%.
-
Waste Management: Sulfur-containing byproducts require specialized disposal protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume